1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride: is a chemical compound with the molecular formula C7H6NOS2Cl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride typically involves the reaction of 2-aminothiophenol with appropriate reagents under controlled conditions. One common method includes the use of disulfur dichloride (S2Cl2) as a reagent, which facilitates the formation of the dithiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a similar structure but different electronic properties.
Benzodithiazole: Another isomer with distinct chemical behavior.
Uniqueness
This compound stands out due to its unique combination of a dithiazole ring and a methoxy group, which imparts specific electronic and steric properties. These characteristics make it valuable for specialized applications in research and industry .
Properties
CAS No. |
35576-56-8 |
---|---|
Molecular Formula |
C7H6ClNOS2 |
Molecular Weight |
219.7 g/mol |
IUPAC Name |
1,2,3-benzodithiazol-6-ylidene(methyl)oxidanium;chloride |
InChI |
InChI=1S/C7H6NOS2.ClH/c1-9-5-2-3-6-7(4-5)10-11-8-6;/h2-4H,1H3;1H/q+1;/p-1 |
InChI Key |
IGAOAILGAIHPGS-UHFFFAOYSA-M |
Canonical SMILES |
C[O+]=C1C=CC2=NSSC2=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.